

Technical Guide: (R)-Cyclopropyl(2-fluorophenyl)methanamine[1]

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Compound of Interest

Compound Name: (R)-cyclopropyl(2-fluorophenyl)methanamine

Cat. No.: B15286636

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Executive Summary

(R)-Cyclopropyl(2-fluorophenyl)methanamine is a high-value chiral building block characterized by the convergence of three pharmacologically privileged motifs: a primary amine, a cyclopropyl group, and an ortho-fluorinated phenyl ring.[1] This specific stereoisomer is increasingly utilized in structure-activity relationship (SAR) campaigns to modulate basicity, improve metabolic stability (via the cyclopropyl "shielding" effect), and restrict conformational freedom in kinase inhibitors and GPCR ligands.

This guide provides a definitive technical profile of the (R)-enantiomer, detailing its physicochemical properties, asymmetric synthesis via sulfinamide auxiliaries, critical analytical parameters, and safety protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The molecule features a chiral center at the benzylic position, where the amine and cyclopropyl groups create a steric environment distinct from simple benzylamines. The ortho-fluorine atom

introduces electronic withdrawal and potential intramolecular hydrogen bonding interactions.[1]

Nomenclature & Identifiers[1][5]

Parameter	Detail
IUPAC Name	(R)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine
Common Name	(R)- α -Cyclopropyl-2-fluorobenzylamine
CAS Number (Racemic)	1014979-14-6 (Generic reference)
CAS Number ((S)-HCl)	844470-82-2 (Enantiomer reference)
Molecular Formula	C ₁₀ H ₁₂ FN
SMILES	NC2=CC=CC=C2F

Physicochemical Properties

Property	Value (Experimental/Predicted)	Context
Molecular Weight	165.21 g/mol	Free Base
Boiling Point	242.3 \pm 35.0 $^{\circ}$ C	Predicted (760 Torr)
Density	1.14 \pm 0.1 g/cm ³	Predicted
pKa (Conjugate Acid)	-9.2	Typical for α -branched benzylamines
logP	2.02	Lipophilic, CNS penetrant
Solubility	Soluble in DCM, MeOH, DMSO	Free Base
Solubility (HCl Salt)	Soluble in Water, Ethanol	Salt Form

Asymmetric Synthesis & Manufacturing

Achieving high enantiomeric excess (ee) for the (R)-isomer is critical.[1] While classical resolution with tartaric acid is possible, modern medicinal chemistry relies on Ellman's

Sulfinamide Chemistry for predictable stereocontrol.[1]

The Ellman Auxiliary Protocol (Recommended)

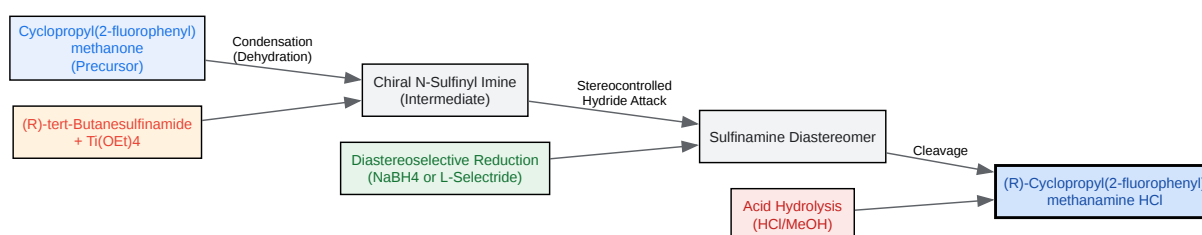
This method utilizes (R)-tert-butanesulfinamide (or its enantiomer, depending on the transition state required) to form a chiral sulfinyl imine, which directs the addition of the hydride reducing agent.

Core Workflow:

- Condensation: Cyclopropyl(2-fluorophenyl)methanone is condensed with tert-butanesulfinamide.[1]
- Asymmetric Reduction: The resulting imine is reduced diastereoselectively.[1]
- Deprotection: Acidic cleavage yields the chiral amine salt.[1]

Causality in Reagent Choice:

- $\text{Ti}(\text{OEt})_4$: Acts as a Lewis acid and water scavenger, driving the equilibrium toward imine formation which is otherwise sluggish due to the steric bulk of the cyclopropyl group.
- L-Selectride vs. NaBH_4 : The choice of reducing agent dictates the diastereoselectivity.[1] Bulky hydrides like L-Selectride often enhance the diastereofacial selectivity.[1]



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Figure 1: Stereoselective synthesis pathway using Ellman's auxiliary chemistry.[1]

Alternative: Enzymatic Transamination

For scale-up (>1 kg), ω -Transaminases (ATAs) offer a green alternative.^[1]

- Mechanism: An amine donor (e.g., isopropylamine) transfers an amine group to the ketone in the presence of PLP (pyridoxal phosphate).
- Selectivity: Specific ATA variants (e.g., from *Arthrobacter* sp.) can be screened to exclusively produce the (R)-amine.^[1]

Analytical Characterization

Validating the identity and purity of **(R)-cyclopropyl(2-fluorophenyl)methanamine** requires a multi-modal approach.

Chiral HPLC Method

Separation of the (R) and (S) enantiomers is achieved using polysaccharide-based stationary phases.^{[1][2]}

- Column: Daicel Chiralpak AD-H or OD-H (5 μ m, 4.6 x 250 mm).^[1]
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).^[1]
- Flow Rate: 1.0 mL/min.^[1]
- Detection: UV @ 254 nm (Phenyl absorption) or 210 nm.^[1]
- Expected Result: Baseline separation with resolution factor () > 1.5.

NMR Spectroscopy

- ¹H NMR (400 MHz, DMSO-d₆): The methine proton (-CH) typically appears as a doublet of doublets around 3.5–4.0 ppm, coupling to the cyclopropyl proton. The cyclopropyl ring protons appear as multiplets in the

0.3–1.2 ppm range.[1]

- ¹⁹F NMR: A distinct singlet (or multiplet depending on decoupling) around -110 to -120 ppm, diagnostic of the ortho-fluorine.[1]

Handling, Safety & Stability (MSDS Summary)

Hazard Classification:

- GHS Signal Word: DANGER
- Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]
- Acute Toxicity: Category 4 (Harmful if swallowed).[1]

Storage Protocols:

- Atmosphere: Store under inert gas (Argon/Nitrogen).[1] Amines readily absorb CO₂ from the air to form carbamates.[1]
- Temperature: 2–8 °C is recommended for long-term stability.[1][3]
- Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless derivatization is intended).[1]

References

- Ellman, J. A., et al. "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." [1] *Accounts of Chemical Research*, 2002, 35(11), 984–995.
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 56666982, (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride" (Analogous Structure Reference).[1]
- ChemScene. "(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride Product Data." [1] [3] ChemScene Building Blocks.

- Bertus, P., & Szymoniak, J. "New and easy route to primary cyclopropylamines from nitriles." [4] Chemical Communications, 2001, (18), 1792–1793.

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Sources

- [1. alpha-cyclopropylcarbonyl-2-fluorobenzyl bromide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com \[pharmacompass.com\]](#)
- [2. mdpi.com \[mdpi.com\]](#)
- [3. chemscene.com \[chemscene.com\]](#)
- [4. New and easy route to primary cyclopropylamines from nitriles \[organic-chemistry.org\]](#)
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